N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide -

N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4603568
CAS Number:
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: TJ08 is a novel benzimidazole derivative synthesized using a rapid, microwave-assisted protocol. It exhibits potent antileukemic activity. []
  • Relevance: While structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, TJ08 is included due to its synthesis employing similar methodologies, like microwave assistance and the use of coupling reagents. Understanding the structure-activity relationship of TJ08 could provide insights into designing and synthesizing related compounds, including analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, with potentially enhanced properties. []

cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxybenzamide

  • Compound Description: This benzamide derivative exhibits neuroleptic activity. Its crystal structure reveals an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen. []
  • Relevance: This compound shares a structural similarity with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide through the presence of the N-benzyl and substituted benzamide moieties. [] Exploring the impact of the pyrrolidinyl group on activity in this compound, compared to the glycinamide moiety in the target compound, could reveal valuable structure-activity relationships.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent, displaying significantly higher potency than both haloperidol and metoclopramide. It exhibits a favorable ratio of antistereotypic activity to cataleptogenicity. []
  • Relevance: YM-09151-2 shares the N-benzyl and substituted benzamide core structure with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Investigating the influence of the pyrrolidinyl group and the specific substitution pattern on the benzamide ring in YM-09151-2 can provide insights into the structure-activity relationship of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

N-benzyl-2-methyl-4-nitroaniline (BNA)

  • Compound Description: BNA is an organic compound studied for its terahertz (THz) wave generation properties using optical rectification techniques. []
  • Relevance: BNA shares the N-benzyl and substituted benzene ring structural features with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] While not directly related in terms of biological activity, the presence of similar structural motifs could be relevant when considering molecular properties like conformation and potential interactions.

N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1)

  • Compound Description: GML-1 displays anxiolytic activity and has been formulated into tablets using wet granulation techniques. Studies focused on optimizing the tablet composition for desired pharmaceutical properties. []
  • Relevance: This compound shares the N-benzyl and carboxamide functionalities with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] The presence of the pyrrolo[1,2-a]pyrazine ring system, in contrast to the glycinamide moiety in the target compound, offers a point of structural comparison for understanding the impact of these distinct heterocycles on their respective activities.

3-(2-methyl-2,3-dihydro-benzthiazo-2-yl)-chromen-2-one (AcBzH)

  • Compound Description: AcBzH is a ligand synthesized and used to prepare germanium(IV) complexes. These complexes exhibited antimicrobial activity, with the metal complexes generally showing enhanced potency compared to the free ligand. []
  • Relevance: While not directly analogous to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide in structure, AcBzH is relevant because it highlights the potential of incorporating metal ions into related compounds. [] Exploring metal complexes of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide could reveal interesting properties and is a strategy used for similar compounds like AcBzH.

(E)-N~1~-(2-((2-aminocyclohexydiimino)(phenyl)methyl)-4-chlorophenyl)-N~2~-(2-benzyl-4-chlorophenyl)oxalamide (H~2~L)

  • Compound Description: H~2~L is a ligand used to synthesize a copper(II) complex. Its crystal structure and spectroscopic properties have been studied. []
  • Relevance: H~2~L and N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide both contain a benzylamine substructure, and both compounds have been studied in the context of metal complexation. []

(N-(1-benzyl-1H-1,2,3-triazol-4yl)methyl)-4-hydroxy-3-methoxycinnamamide (Compound 4a)

  • Compound Description: Compound 4a is a ferulic acid derivative with anti-acetylcholinesterase activity. It selectively inhibits electric eel acetylcholinesterase (EeAChE) and shows potential for treating Alzheimer's disease. [, ]
  • Relevance: Compound 4a shares the N-benzyl and amide functionalities with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [, ] Comparing the structures highlights the influence of the triazole and cinnamamide moieties in Compound 4a on its biological activity, providing a basis for understanding structure-activity relationships in similar compounds.
  • Compound Description: These compounds were used as starting materials in the synthesis of 3-substituted-1(2H)-isoquinolinones (isocarbostyrils). They are dilithiated and condensed with aromatic esters, followed by acid cyclization to yield the desired isoquinolinones. []
  • Relevance: These compounds are relevant as they highlight synthetic routes towards building heterocyclic systems, potentially applicable to modifying or creating analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] The presence of similar functionalities like the benzamide moiety could provide valuable starting points for exploring synthetic modifications.

O~6~-benzyl-N~2~-acetylguanosine (BNAG)

  • Compound Description: BNAG is a guanine derivative known to inhibit O~6~-alkylguanine-DNA alkyltransferase (AGAT), an enzyme involved in DNA repair. This inhibition enhances the apoptotic effects of chloroethylnitrosoureas (CENUs) in Mer+ human melanoma cells. []
  • Relevance: While not directly similar in structure to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, BNAG is relevant due to its interaction with DNA-modifying agents. [] Understanding the structural features of BNAG responsible for AGAT inhibition might provide insights into designing related compounds, potentially including analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, with enhanced DNA-modifying properties.

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates

  • Compound Description: These templates, especially those containing a (2S)-2-methyl-6/7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl moiety, have been explored as conformationally defined scaffolds for designing RGD mimetics with antagonistic activity at the platelet fibrinogen receptor. []
  • Relevance: Though structurally different from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, the study of these templates emphasizes the importance of conformational control in designing bioactive molecules. [] Investigating and potentially manipulating the conformation of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, drawing inspiration from these templates, could be a valuable avenue for modulating its activity or selectivity.

N-benzyl-N-methyldecan-1-amine (BMDA) and Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)

  • Compound Description: BMDA and DMMA are structurally related compounds, both originating from Allium sativum. They exhibit anti-inflammatory and antioxidant activities by inhibiting TNF-α and IL-1β production and blocking inflammatory signaling pathways like JNK and p38 MAPK. Both are considered potential therapeutic agents for inflammatory bowel disease and rheumatoid arthritis. []
  • Relevance: Both BMDA and DMMA share the N-benzyl and N-methyl structural motif with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Comparing their structures and considering the impact of the long alkyl chain and methoxy substitution (in DMMA) on their activities could provide valuable information for structure-activity relationship studies of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent synthesized and labeled with carbon-14 and deuterium for metabolism and pharmacokinetic studies. []
  • Relevance: This compound shares the N-benzyl and substituted benzamide core with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] It demonstrates the successful application of isotopic labeling techniques for studying similar compounds, suggesting a potential strategy for investigating the metabolism and pharmacokinetic properties of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

(R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides

  • Compound Description: This series of compounds exhibits potent dopamine D-2 receptor antagonist activity, with some showing IC50 values in the nanomolar range. Notably, the R enantiomers demonstrate higher affinity compared to their S counterparts. []
  • Relevance: These compounds share the N-benzyl moiety with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide and highlight the importance of stereochemistry in determining biological activity. [] Exploring the potential stereoisomers of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, if chiral centers exist or are introduced, could be crucial for optimizing its pharmacological profile.

NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide

  • Compound Description: This compound undergoes base-catalyzed cyclization to form a spiro-Meisenheimer adduct, demonstrating the reactivity of nitroaromatic compounds towards nucleophilic attack. []
  • Relevance: While not a direct structural analog, this compound shares the N-methylglycinamide moiety with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Understanding the reactivity of this shared moiety can be crucial for predicting potential metabolic pathways or designing synthetic strategies for N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides

  • Compound Description: This class of compounds exhibits potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization. Structure-activity relationship studies have identified key structural features essential for activity. []
  • Relevance: These compounds, like N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, contain the N-benzyl and amide functional groups. [] The triazole ring in these compounds is a notable structural difference compared to the target compound. Investigating the role of the triazole ring in their antiproliferative activity could guide the design of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide analogs with potential anti-cancer properties.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound shows potential as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to the presence of multiple functional groups. []
  • Relevance: Although structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, this dihydroisoquinoline derivative highlights the potential of designing multifunctional molecules by incorporating specific pharmacophores. [] This concept could inspire the exploration of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide analogs with expanded biological activity profiles.

(2S,3R,4S)-N′-Benzyl-N′′-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydro- xy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372)

  • Compound Description: KR-31372 displays potent cardioprotective effects in both in vitro and in vivo models by activating mitochondrial KATP channels. []
  • Relevance: While structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, KR-31372 provides an example of a benzyl-containing compound exhibiting significant biological activity. [] Although their mechanisms of action might differ, understanding the pharmacophore and structural features responsible for KR-31372's activity could provide valuable insights for designing analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

1-Benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a U-shaped conformation, with its crystal structure stabilized by hydrogen bonding and other intermolecular interactions. []
  • Relevance: This compound highlights the importance of conformational analysis and intermolecular interactions in understanding the solid-state properties of molecules related to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] The presence of the N-benzyl group and its potential influence on molecular conformation could provide insights relevant to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

1-Benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one

  • Compound Description: This simple peptidomimetic exhibits cardioprotective activity in a myocardial ischemia mouse model by inhibiting TLR4-mediated inflammation. []
  • Relevance: This compound shares the N-benzyl group with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, highlighting its presence in another biologically active molecule. [] Understanding the contribution of the N-benzyl group to the overall activity of this pyrimidinone derivative could be insightful when exploring potential applications for N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

N,2,6-Trisubstituted 1H-benzimidazole derivatives

  • Compound Description: This class of benzimidazole derivatives has been identified as a promising scaffold for antimicrobial and anticancer agents. Notably, compounds like 3k, 3l, 4c, 4g, and 4j within this series exhibit potent activity against various bacterial strains and cancer cell lines. []
  • Relevance: While structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, the N,2,6-trisubstituted 1H-benzimidazole derivatives highlight the potential of exploring related heterocyclic scaffolds for discovering new bioactive molecules. [] The presence of various substituents on the benzimidazole ring provides a basis for understanding structure-activity relationships that could guide the design and synthesis of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide analogs with enhanced biological activity.

2-Methyl-5-(5-oxo-1-benzyl-2-pyrrolidinyl)-1,3,4-oxadiazole

  • Compound Description: This oxadiazole derivative can be synthesized efficiently from N-acetyl-1-benzylpyroglutamic acid hydrazide through dehydration using methanesulfonic acid and phosphoric anhydride. []
  • Relevance: This compound, containing the N-benzyl group, demonstrates the feasibility of synthesizing heterocyclic compounds with structural similarities to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] Exploring the chemistry of oxadiazoles and their potential biological relevance could inspire the synthesis and evaluation of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide analogs incorporating this heterocycle.

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide

  • Compound Description: This benzamide derivative exhibits potent neuroleptic activity. Its crystal structure has been determined, revealing key structural features and an intramolecular hydrogen bond. []
  • Relevance: This compound is structurally similar to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, sharing the N-benzyl and substituted benzamide moieties. [] Investigating the influence of the pyrrolidinyl group on its activity, in comparison to the glycinamide moiety in the target compound, could be insightful for understanding their structure-activity relationships.

1-benzyl-N-methyl-1H-pyrrole-2-carboxamide

  • Compound Description: This compound has been crystallized in two distinct polymorphic forms, highlighting the importance of polymorphism in solid-state properties. [, ]
  • Relevance: Although structurally different from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, the existence of these polymorphs emphasizes the potential for variations in crystal packing and solid-state properties, even for seemingly simple molecules. [, ] Investigating if N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide exhibits polymorphism could be relevant for its formulation and characterization.

(R)‐N‐(Diphenylphosphino)‐2‐methyl‐N‐(phenylmethyl)‐2‐propanesulfinamide

  • Compound Description: This compound acts as a hemilabile P,S ligand, particularly useful in cobalt-mediated asymmetric intermolecular Pauson-Khand reactions. It exhibits good stability and air resistance. []
  • Relevance: This phosphinosulfinamide ligand, though structurally different from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, highlights the application of benzyl-containing compounds in asymmetric catalysis. [] While N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide might not be directly applicable as a catalyst, this example underscores the potential of similar benzylamine derivatives in various chemical transformations.

3-(p-Isopropyl-phenyl)-2-methyl-n-propyl-amine

  • Compound Description: This compound and its derivatives are effective fungicides. The invention also describes methods for their preparation and use in controlling fungal infections. []
  • Relevance: Though structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, this compound demonstrates that even subtle structural modifications can lead to significant changes in biological activity. [] This finding underscores the importance of exploring diverse structural analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide to identify compounds with potentially valuable properties.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (Compound 1)

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques. Its crystal structure, determined using X-ray diffraction, revealed a network of hydrogen bonds and π-π interactions. []
  • Relevance: Compound 1 and N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide both feature the N-benzyl substituent. [] Although their core structures differ, understanding the conformational preferences and potential intermolecular interactions of Compound 1, especially those involving the N-benzyl group, could provide insights relevant to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2- methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

  • Compound Description: This compound was synthesized and characterized using X-ray crystallography. Its crystal structure reveals the presence of supramolecular chains mediated by C–H...O contacts and stabilized by N-H...S hydrogen bonds and π–π interactions. []
  • Relevance: This compound, like N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, contains the N-benzyl group. [] While the core structures differ, studying the conformational preferences and intermolecular interactions of this compound, especially those involving the N-benzyl substituent, might offer insights relevant to understanding the structural features and potential interactions of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

  • Compound Description: Compound 1 is a potential antibacterial agent that exhibits good to moderate activity against Gram-positive and Gram-negative bacteria. It has been characterized through spectroscopic methods and single-crystal X-ray diffraction. []
  • Relevance: Similar to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, this compound features the N-benzyl moiety. [] Despite the difference in their core structures, exploring the antibacterial activity of Compound 1 could inspire investigations into the potential antimicrobial properties of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide or its analogs.

N-benzyl-N-n-propyl (2-methyl-3-nitrophenyl)acetamide (Compound 1)

  • Compound Description: Compound 1 exists as two distinct Z and E isomers in solution due to restricted rotation around the amide bond. These isomers have been studied using NMR spectroscopy and molecular modeling to understand their conformational preferences and rotational barriers. []
  • Relevance: This compound shares the N-benzyl group and the amide functionality with N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. [] The study highlights the importance of considering conformational isomerism in similar compounds, as different conformations can influence their biological activity and other properties.

Benzyl N-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-composition[2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

  • Compound Description: Timcodar is a drug candidate under investigation for its potential in treating mycobacterial infections, including tuberculosis. []
  • Relevance: Timcodar, like N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, contains an N-benzyl group. [] Though structurally distinct, Timcodar's activity against mycobacteria suggests that exploring the anti-infective properties of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide or its derivatives could be of interest.
  • Compound Description: This complex structure represents a covalent adduct formed through the intracomplex alkylation of an octanucleotide by a modified heptanucleotide. Its spatial structure has been studied using NMR spectroscopy and molecular modeling. []
  • Relevance: While not a single, discrete compound, this adduct is relevant because it highlights the potential for N-benzylated compounds to participate in DNA alkylation reactions. [] Although N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide might not directly form such adducts, this example emphasizes the reactivity of similar compounds and their potential to interact with biological macromolecules like DNA.

5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione maleate salt

  • Compound Description: This compound, a maleate salt, has been characterized in several polymorphic forms. These forms exhibit distinct physicochemical properties, including variations in their infrared spectra, Raman spectra, and X-ray powder diffraction patterns. [, , , ]
  • Relevance: This salt highlights the significance of salt formation and polymorphism in drug development. [, , , ] While structurally dissimilar to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, it emphasizes the importance of exploring different salt forms and polymorphic modifications of drug candidates to potentially improve their solubility, stability, or bioavailability.

(N-benzyl-N-methyl-dithiocarbamato-κ~2~S,S′)di(4-chlorobenzyl)chloridotin(IV)

  • Compound Description: This organotin compound has been characterized by X-ray crystallography, revealing a trigonal bipyramidal geometry around the tin atom. []
  • Relevance: While structurally distinct from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, this compound highlights the potential for incorporating metals, like tin, into similar organic scaffolds. [] Although the biological activity of this specific organotin compound is not discussed, exploring metal complexes of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide could reveal interesting properties and is a strategy used for other related compounds.

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

  • Compound Description: This compound is prepared through a synthetic route involving the removal of a tosyl protecting group from an intermediate using sodium hydroxide in methanol. This method provides a high yield and is suitable for both laboratory and industrial-scale production. []
  • Relevance: Although structurally different from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, this compound's synthesis highlights the application of common protecting groups and deprotection strategies in organic chemistry. [] Such techniques could be relevant for modifying or synthesizing analogs of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

1-Benzyl-5-phenyl-1H-tetrazole

  • Compound Description: This compound is utilized as a starting material in a convergent synthetic approach for preparing angiotensin II receptor blockers (ARBs). The synthesis involves a C–H arylation reaction with functionalized aryl bromides, leading to key intermediates for synthesizing ARBs like candesartan cilexetil and olmesartan medoxomil. []
  • Relevance: This compound highlights the utility of benzyl-containing heterocycles in the synthesis of important pharmaceutical agents. [] While N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide might not possess ARB activity, this example demonstrates the potential of using similar benzylated heterocycles as building blocks for constructing diverse pharmacologically active compounds.

1-Benzyl-2-methyl-3-aminomethyl-5-methoxy-indole and Related Compounds

  • Compound Description: This group of indole derivatives was synthesized from 1-benzyl-2-methyl-3-carboxy-5-hydroxyindole. The synthesis involved the conversion of the carboxylic acid to an acid chloride, followed by reactions with various amines to form amides. These amides were then reduced to the corresponding amines using lithium aluminum hydride (LiAlH4). []
  • Relevance: These indole derivatives share a structural resemblance to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide through the presence of the N-benzyl group. [] While their core structures differ, understanding the biological activity of these indole derivatives and the impact of the benzyl substituent could provide insights for exploring the properties of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione (IIId)

  • Compound Description: IIId, a cyclic dipeptide, has been synthesized through a versatile stepwise approach. Its crystal structure, elucidated using X-ray crystallography, reveals the piperazine-2,5-dione ring adopts a boat conformation. []
  • Relevance: While structurally different from N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, IIId shares the N-benzyl substituent. [] Understanding the influence of the N-benzyl group on the conformation and crystal packing of IIId could provide insights relevant to the structural analysis of N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3- methoxyphenyl)pyrimidin-2-amine (Compound 1)

  • Compound Description: This compound, synthesized and characterized by X-ray crystallography, exhibits a network of hydrogen bonds contributing to its crystal structure stability. Theoretical calculations have been employed to understand its electronic structure and potential chemical reactivity. []
  • Relevance: Compound 1, similar to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, features the N-benzyl group. [] Although their core structures differ, studying the conformational preferences and potential intermolecular interactions of this compound, particularly those involving the N-benzyl substituent, could provide insights relevant to N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.

Properties

Product Name

N~1~-benzyl-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-benzyl-2-[methyl(methylsulfonyl)amino]acetamide

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C11H16N2O3S/c1-13(17(2,15)16)9-11(14)12-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14)

InChI Key

WPQWEWRRQONEAJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.